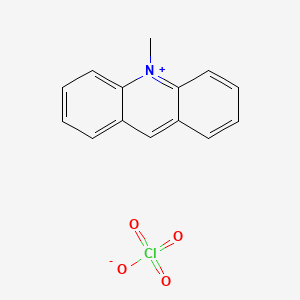

10-Methylacridinium Perchlorate

Overview

Description

10-Methylacridinium Perchlorate is a cationic organic compound known for its role as a photocatalyst in various chemical reactions. It is recognized for its high efficiency, low energy consumption, and eco-friendliness. This compound is particularly notable for its ability to facilitate single-electron transfer (SET) processes, making it a valuable tool in the field of photoredox catalysis .

Mechanism of Action

Target of Action

10-Methylacridinium Perchlorate is a novel metal-free donor–acceptor (D–A) photocatalyst . It is recognized for its expeditious and effortless applicability, high efficiency in yielding products, low energy consumption, and commendable eco-friendliness .

Mode of Action

The compound serves as a single-electron transfer (SET) photocatalyst . It is involved in the Knoevenagel–Michael cyclocondensation reaction involving malononitrile, dimedone, and aldehyde . The compound is also used as a visible-light photocatalyst for dithioacetalization or thioetherification of benzyl alcohols in one pot using aerial dioxygen as a terminal oxidant .

Biochemical Pathways

The compound is involved in the production of tetrahydrobenzo [b]pyran scaffolds, which utilizes a Knoevenagel–Michael cyclocondensation reaction of aldehydes, malononitrile, and dimedone . This innovative technique has been designed to achieve environmental sustainability .

Pharmacokinetics

The compound is used in an aqueous ethanol solution under an air atmosphere at room temperature , suggesting that it is soluble in polar solvents and stable under ambient conditions.

Result of Action

The compound facilitates the production of tetrahydrobenzo [b]pyran scaffolds . It is recognized for its high efficiency in yielding products . The attainment of cyclization at a gram-scale level offers substantiation for its feasibility as a viable solution for industrial implementation .

Action Environment

The compound is employed for synthesis in an aqueous ethanol solution under an air atmosphere at room temperature and stimulated with blue LED illumination serving as a renewable energy source . This capability facilitates the investigation into the temporal alterations of environmental and chemical constituents .

Biochemical Analysis

Biochemical Properties

10-Methylacridinium Perchlorate plays a significant role in biochemical reactions, particularly as a photocatalyst. It interacts with various enzymes, proteins, and other biomolecules through single-electron transfer (SET) pathways. For instance, it has been used in the dithioacetalization or thioetherification of benzyl alcohols, where it facilitates the reaction by acting as a visible-light photocatalyst . The compound’s high oxidation potential makes it one of the most potent oxidizers, enabling efficient electron transfer reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as a photocatalyst allows it to induce specific reactions within cells under visible-light irradiation. For example, it has been shown to facilitate the oxygenation of aromatic hydrocarbons, leading to the formation of oxygenated products such as benzoic acid and benzaldehyde . These reactions can impact cellular metabolism by altering the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its function as a dual sensitizer capable of efficient singlet oxygen formation and electron-transfer reactions. Upon visible-light irradiation, the compound can generate singlet oxygen, which then participates in photooxygenation reactions . Additionally, it can undergo electron-transfer photooxygenation with electron-rich acceptor molecules, further demonstrating its versatility as a photocatalyst .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under visible-light irradiation, maintaining its photocatalytic activity over extended periods . Long-term exposure to light and other environmental factors may lead to gradual degradation, potentially affecting its efficacy in biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage studies are limited, it is essential to consider the compound’s high oxidation potential and its potential toxic effects at high doses. Careful dosage optimization is necessary to balance its photocatalytic benefits with any adverse effects that may arise from excessive exposure .

Metabolic Pathways

This compound is involved in metabolic pathways that include single-electron transfer reactions and photooxygenation processes. It interacts with enzymes and cofactors that facilitate these reactions, contributing to the overall metabolic flux within cells . The compound’s ability to generate singlet oxygen and participate in electron-transfer reactions highlights its role in modulating metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its solubility in organic solvents such as acetone aids in its cellular uptake and distribution . The compound’s localization and accumulation within cells can influence its photocatalytic activity and overall efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can enhance its photocatalytic efficiency and facilitate targeted biochemical reactions .

Preparation Methods

The synthesis of 10-Methylacridinium Perchlorate typically involves the reaction of 10-methylacridine with perchloric acid. This reaction is carried out in an aqueous ethanol solution under an air atmosphere at room temperature. Blue LED illumination is used as a renewable energy source to stimulate the reaction . The process is designed to be environmentally sustainable, with a focus on achieving high product yields and low energy consumption .

Chemical Reactions Analysis

10-Methylacridinium Perchlorate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is commonly used as a photocatalyst in these reactions. For example, it can facilitate the dithioacetalization or thioetherification of benzyl alcohols using aerial dioxygen as a terminal oxidant . The compound also participates in the oxygenation and chlorination of aromatic hydrocarbons under visible light irradiation . The major products formed from these reactions include benzoic acid, benzaldehyde, and chlorinated aromatic compounds .

Scientific Research Applications

10-Methylacridinium Perchlorate has a wide range of scientific research applications. In chemistry, it is used as a photocatalyst for various organic transformations, including the synthesis of tetrahydrobenzo[b]pyran scaffolds In industry, it is used in the production of fine chemicals and pharmaceuticals .

Comparison with Similar Compounds

10-Methylacridinium Perchlorate is unique among photocatalysts due to its metal-free nature and high efficiency in single-electron transfer processes. Similar compounds include other acridinium-based photocatalysts, such as 9-mesityl-10-methylacridinium perchlorate . These compounds share similar photophysical properties and catalytic activities but may differ in terms of their specific applications and reaction conditions .

Properties

IUPAC Name |

10-methylacridin-10-ium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N.ClHO4/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTIEKPPJSQKJC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473269 | |

| Record name | 10-Methylacridinium Perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26456-05-3 | |

| Record name | 10-Methylacridinium Perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Methylacridinium Perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 10-Methylacridinium perchlorate ([Mes-Acr]+ClO4–) primarily functions as a photocatalyst, absorbing visible light to reach an excited state. This excited state can then engage in electron transfer processes with other molecules, initiating various chemical reactions. [] For example, it can oxidize substrates like triphenylphosphine or benzylamine by accepting an electron, leading to the formation of radical cations. [] These radical cations can then react further, participating in downstream reactions like oxygenation or dimerization. []

ANone:

- Spectroscopic data:

ANone: this compound is a solid at room temperature. While it exhibits good solubility in solvents like acetonitrile, dichloromethane, and chloroform, it has limited solubility in water. [] This solubility profile is important to consider when selecting appropriate reaction media for its applications.

ANone: Yes, this compound, like many perchlorate salts, should be handled with caution. It may decompose violently or explode upon contact with combustible materials, heat, shock, or friction. [] It's crucial to store it away from strong reducing agents. Proper safety protocols, including the use of a fume hood, should always be followed.

ANone: this compound is recognized as a versatile photocatalyst, particularly in organic synthesis. [] It effectively catalyzes various reactions under mild conditions using visible light, offering a sustainable alternative to traditional methods that often require harsh reagents or high temperatures.

ANone: this compound has demonstrated catalytic activity in diverse reactions, including:

ANone: While the provided research abstracts don't delve into specific computational studies on this compound, computational chemistry techniques could offer valuable insights into its properties and reactivity.

ANone: Computational studies could explore:

ANone: The provided research highlights the significance of the 9-mesityl substituent in this compound for its photocatalytic activity. [, , , , , , , , , , , , , , , , , , ] This bulky aryl group likely influences the electronic properties and excited state dynamics of the molecule, impacting its ability to engage in electron transfer processes and initiate reactions.

ANone: Research indicates that the 9-mesityl group is essential for efficient singlet oxygen generation and electron transfer reactions. [] Modifying this substituent could alter the photophysical properties of the molecule, potentially affecting its reactivity and selectivity in photocatalytic processes. Further studies exploring the impact of systematic structural modifications are needed to establish a detailed structure-activity relationship.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N(2)-[3-methoxy-4-(morpholin-4-yl)phenyl]-N(4)-(quinolin-3-yl)pyrimidine-2,4-diamine](/img/structure/B1247682.png)

![2-[[3-(2-Amino-1,2-dioxoethyl)-2-methyl-1-benzyl-1,6,7,8-tetrahydrocyclopent[g]indol-4-yl]oxy]acetic acid](/img/structure/B1247684.png)

![(10S)-10-[(9S)-3-carboxy-2,5-dihydroxy-4,6,9-trimethyl-10-oxoanthracen-9-yl]peroxy-3,8-dihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid](/img/structure/B1247688.png)

![N-[(E)-11-[(13E,24E)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1247691.png)

![(2s)-2-{3-[({[2-Fluoro-4-(Trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-Methoxybenzyl}butanoic Acid](/img/structure/B1247695.png)